6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine
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Overview
Description
6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine is a heterocyclic compound that contains a thieno[2,3-e][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenyl isothiocyanate with a suitable hydrazine derivative, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thieno[2,3-e][1,2,4]triazine core.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thieno[2,3-e][1,2,4]triazine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-e][1,2,4]triazine core.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Exploration of its pharmacological properties for the development of new drugs.
Industry: Use in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine
- 6-(4-Chlorophenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine
- 6-(4-Methoxyphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine
Uniqueness
6-(4-Methylphenyl)-3-(methylsulfanyl)thieno[2,3-e][1,2,4]triazine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity, physical properties, and biological activity. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
83715-56-4 |
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Molecular Formula |
C13H11N3S2 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
6-(4-methylphenyl)-3-methylsulfanylthieno[2,3-e][1,2,4]triazine |
InChI |
InChI=1S/C13H11N3S2/c1-8-3-5-9(6-4-8)11-7-10-12(18-11)14-13(17-2)16-15-10/h3-7H,1-2H3 |
InChI Key |
NWLGIZLTNDLVHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC3=C(S2)N=C(N=N3)SC |
Origin of Product |
United States |
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